Nuvenzepine
Overview
Description
Nuvenzepine is a muscarinic acetylcholine receptor antagonist, specifically targeting the M3 receptor. It has been investigated for its potential in treating gastrospasm and other digestive system disorders. The compound is known for its ability to moderate colonic motility and inhibit neostigmine-induced intestinal movement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nuvenzepine can be synthesized through a series of chemical reactions involving quinolizidinyl derivatives of tricyclic systems. The synthesis typically involves the condensation of specific intermediates under controlled conditions. For example, one method involves the reaction of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with appropriate reagents to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing, purification, and crystallization to obtain the final product. The use of advanced techniques like high-pressure homogenization and solvent emulsification methods can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Nuvenzepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various analogs with modified activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Nuvenzepine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study muscarinic receptor antagonism and its effects on smooth muscle preparations.
Biology: Investigated for its role in modulating gastrointestinal motility and its potential therapeutic effects on digestive disorders.
Medicine: Explored for its potential in treating gastrospasm and other related conditions. .
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors and related pathways
Mechanism of Action
Nuvenzepine exerts its effects by antagonizing the muscarinic acetylcholine receptor M3. This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. By blocking the M3 receptor, this compound inhibits the action of acetylcholine, leading to reduced gastrointestinal motility and secretion. The compound also exhibits weak H1-blocking action, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Pirenzepine: Another muscarinic receptor antagonist with similar properties but different selectivity and potency.
Methoctramine: Selective for M2 receptors, used for comparison in studies involving muscarinic receptor subtypes.
4-DAMP: A potent antagonist for M1 and M3 receptors, often used in comparative studies
Uniqueness of Nuvenzepine
This compound is unique due to its high selectivity for the M3 receptor and its ability to modulate colonic motility effectively. Unlike pirenzepine, this compound shows a prolonged and dose-dependent inhibition of neostigmine-induced intestinal movement, making it a valuable compound for studying gastrointestinal motility and developing related therapeutics .
Properties
IUPAC Name |
11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKYRXAEGNUARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242276 | |
Record name | Nuvenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96487-37-5 | |
Record name | Nuvenzepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nuvenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NUVENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OMO7K4W74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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